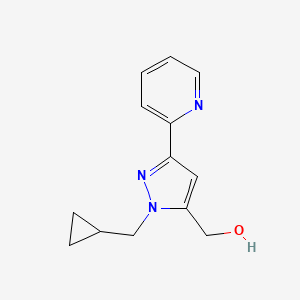

(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol

Description

Properties

IUPAC Name |

[2-(cyclopropylmethyl)-5-pyridin-2-ylpyrazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c17-9-11-7-13(12-3-1-2-6-14-12)15-16(11)8-10-4-5-10/h1-3,6-7,10,17H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBGGYBDVWYMPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC(=N2)C3=CC=CC=N3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Formation and Pyridin-2-yl Substitution

The pyrazole ring is commonly synthesized by condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds or aldehydes. For this compound, the pyridin-2-yl substituent is introduced by using pyridine-2-carbaldehyde as a key starting material.

A representative method involves:

Introduction of the Cyclopropylmethyl Group

The cyclopropylmethyl substituent at the N1 position of the pyrazole is introduced via alkylation reactions:

Hydroxymethylation at the 5-Position

The hydroxymethyl group at the 5-position of the pyrazole ring is introduced by:

- Functional group transformation of a suitable precursor, such as a 5-bromo or 5-formyl pyrazole derivative.

- Reduction of the formyl group to the corresponding hydroxymethyl using mild reducing agents like sodium borohydride (NaBH4).

- Alternatively, direct hydroxymethylation via nucleophilic substitution or lithiation followed by reaction with formaldehyde can be employed.

Representative Experimental Procedure

Based on the literature protocols, a typical preparation sequence is as follows:

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Pyridin-2-amine + Pyridine-2-carbaldehyde in MeOH | Condensation to form pyrazole intermediate | Stir at room temperature to reflux, 4-12 h |

| 2 | Alkylation with cyclopropylmethyl bromide, base (e.g., Cs2CO3), solvent (MeCN) | N1 alkylation of pyrazole | Stir at 80 °C overnight, yields ~90% |

| 3 | Bromination (if needed) at 5-position using NBS in CH3CN | Functionalization for further substitution | Stir at 30 °C for 5 h |

| 4 | Reduction of 5-formyl intermediate with NaBH4 in MeOH | Conversion to hydroxymethyl group | Room temperature, 1-2 h, yields >80% |

| 5 | Purification by chromatography | Isolation of pure (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol | Flash chromatography or recrystallization |

Data Table Summarizing Key Preparation Parameters

| Parameter | Description | Typical Conditions | Outcome |

|---|---|---|---|

| Starting Materials | Pyridin-2-amine, Pyridine-2-carbaldehyde, Cyclopropylmethyl bromide | Equimolar or slight excess of amine and aldehyde; 1.2 eq alkylating agent | Formation of pyrazole with N1 substitution |

| Solvents | Methanol, Acetonitrile, Dichloromethane | Polar protic and aprotic solvents | Good solubility and reaction rates |

| Bases | Cs2CO3, NaOH, DIEA | Used for alkylation and neutralization | Facilitate nucleophilic substitution and deprotonation |

| Temperature | RT to 110 °C | Reaction-specific, e.g., 80 °C for alkylation | Optimize reaction kinetics |

| Reaction Time | 1 h to overnight | Varies per step | Ensures completion of each transformation |

| Purification | Extraction, drying, flash chromatography | Silica gel columns, gradient elution | High purity product |

Research Findings and Notes

- The multi-step synthesis is efficient, with yields often exceeding 80% for individual steps, culminating in a high overall yield.

- Bromination with N-bromosuccinimide (NBS) is a mild and selective method for functionalizing the pyrazole ring at the 5-position, enabling subsequent hydroxymethylation.

- Alkylation of the pyrazole nitrogen with cyclopropylmethyl halides proceeds smoothly under basic conditions without significant side reactions.

- Purification by flash chromatography using silica gel is effective for isolating the final compound in high purity.

- The synthetic route is adaptable, allowing for variations in substituents on the pyridine ring or pyrazole core for structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions

(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The pyridine and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Cancer Treatment

Recent studies have indicated that derivatives of pyrazole, including (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol, exhibit promising activity as inhibitors of specific kinases involved in cancer progression. For instance, compounds with similar structures have been identified as inhibitors of CK1 (casein kinase 1) and IRAK1 (interleukin-1 receptor-associated kinase 1), which are crucial in various signaling pathways related to tumor growth and metastasis .

Anti-inflammatory Properties

Research has shown that pyrazole derivatives can also act as anti-inflammatory agents. The modulation of inflammatory responses through inhibition of certain pathways makes this compound a candidate for further exploration in treating inflammatory diseases .

Neuroprotective Effects

Emerging evidence suggests that some pyrazole derivatives possess neuroprotective properties. They may inhibit neuroinflammation and provide protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This potential opens avenues for developing therapeutic strategies targeting neurodegeneration .

Case Studies

Mechanism of Action

The mechanism of action of (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Pyridinyl vs. This could influence solubility or binding affinity in biological systems .

- Cyclopropyl Impact: The cyclopropyl group in the target and compounds introduces steric hindrance and conformational rigidity, which may improve metabolic stability compared to non-cyclopropyl analogs .

- Hydroxymethyl Role : All analogs retain the hydroxymethyl group, suggesting its importance in solubility or as a synthetic handle for further derivatization .

Coordination Chemistry Potential

Pyrazole-pyridinyl hybrids, like the target compound, are structurally analogous to ligands used in supramolecular chemistry. For example, ligand L1 in (1,3-bis-(1-(pyridin-2-yl)-pyrazol-3-yl)-benzene) coordinates Fe(II) to form dimers, highlighting the role of pyridinyl and pyrazolyl groups in metal binding. The target compound’s pyridinyl group may similarly facilitate coordination with transition metals, while the cyclopropylmethyl group could sterically modulate complex geometry .

Biological Activity

Overview

(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol is a complex organic compound characterized by its cyclopropylmethyl, pyridin-2-yl, and pyrazol-5-yl functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- Molecular Formula : C13H15N3O

- Molecular Weight : 229.28 g/mol

- CAS Number : 2098069-88-4

- InChI Key : ZYBGGYBDVWYMPB

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding of (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol to these targets can modulate their activity, influencing various biochemical pathways. The exact mechanism varies depending on the biological system being studied and the specific application of the compound.

Biological Activities

Research indicates that (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol exhibits several notable biological activities:

1. Anti-inflammatory Effects

Studies have shown that compounds with similar structural motifs exhibit significant anti-inflammatory properties. For instance, derivatives containing pyrazole rings are often evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

2. Anticancer Potential

There is emerging evidence that compounds related to (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol may possess anticancer properties. Specific studies have demonstrated that similar pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

3. Cytotoxicity Profile

Preliminary assessments suggest that this compound has a favorable cytotoxicity profile, making it a candidate for further development in therapeutic applications . The low cytotoxicity observed in some studies indicates potential for use in sensitive biological systems.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of a series of pyrazole derivatives, including (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol. The results indicated significant inhibition of tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide-stimulated macrophages, suggesting a mechanism involving modulation of inflammatory mediators .

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines demonstrated that compounds similar to (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol effectively reduced cell viability through mechanisms involving apoptosis and cell cycle arrest. These findings highlight the potential for this compound in cancer therapy development .

Data Table: Biological Activity Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.